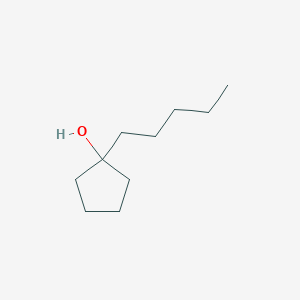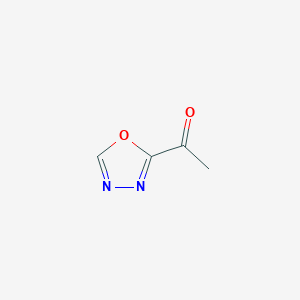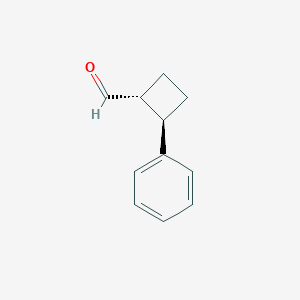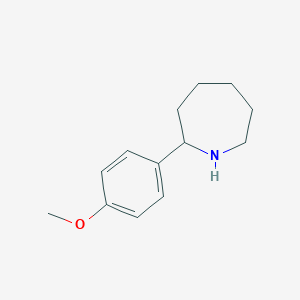
2-(4-Methoxyphenyl)azepane
Overview
Description
“2-(4-Methoxyphenyl)azepane” is a chemical compound with the CAS Number: 168890-46-8 . It has a molecular weight of 205.3 and its IUPAC name is 2-(4-methoxyphenyl)azepane .
Synthesis Analysis
The synthesis of azepane-based compounds like “2-(4-Methoxyphenyl)azepane” is a topic of significant interest in synthetic organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)azepane” can be represented by the InChI Code: 1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 .Scientific Research Applications
Organic Chemistry Research
“2-(4-Methoxyphenyl)azepane” is used in organic chemistry research, particularly in the synthesis of non-fused N-aryl azepane derivatives . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
Synthesis of Highly Functionalized Azepanes
The resulting products from the reactions involving “2-(4-Methoxyphenyl)azepane” can be easily converted into a range of highly functionalized azepanes . This increases the diversity of compounds that can be synthesized, expanding the possibilities for new discoveries in various fields of research .
Formal Synthesis of Proheptazine Derivative
The synthetic value of “2-(4-Methoxyphenyl)azepane” is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .
Biological Applications
Azepane derivatives, which can be synthesized from “2-(4-Methoxyphenyl)azepane”, have found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Key Intermediates in Synthetic Chemistry
Azepane derivatives have been widely used as key intermediates in synthetic chemistry . The ability to synthesize these derivatives from “2-(4-Methoxyphenyl)azepane” makes it a valuable compound in the field of synthetic chemistry .
Multicomponent Condensation Reactions
“2-(4-Methoxyphenyl)azepane” can also be used in multicomponent condensation reactions . This type of reaction is a powerful tool in organic synthesis, allowing for the efficient construction of complex molecules from simpler ones .
Safety and Hazards
The safety information available indicates that “2-(4-Methoxyphenyl)azepane” is associated with certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Future Directions
Azepane-based compounds, including “2-(4-Methoxyphenyl)azepane”, continue to be of great interest due to their potential biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)azepane are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It is known to interact with its targets, the aralkylamine dehydrogenase light and heavy chains . The exact nature of these interactions and the resulting changes in cellular processes are areas of ongoing research.
Biochemical Pathways
This pathway is a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function .
Result of Action
It has been suggested that the compound may contribute to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
properties
IUPAC Name |
2-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJBDSBGLBEFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393067 | |
| Record name | 2-(4-methoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)azepane | |
CAS RN |
168890-46-8 | |
| Record name | 2-(4-methoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)azepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











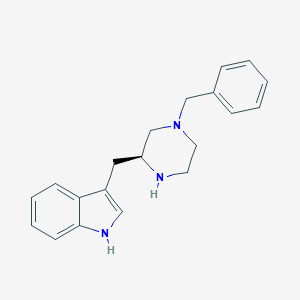
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
